molecular formula C9H9Cl2NO2 B14163519 Ethyl 2-(4,5-dichloropyridin-2-YL)acetate

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate

Cat. No.: B14163519
M. Wt: 234.08 g/mol
InChI Key: PFAZEAUJKPEQGQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.07 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 4 and 5, and an ethyl acetate group at position 2. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,5-dichloropyridin-2-YL)acetate typically involves the reaction of 2-chloro-4,5-dichloropyridine with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and other relevant findings from recent studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two chlorine atoms at the 4 and 5 positions. The acetate group contributes to its reactivity and potential biological interactions. The molecular formula is C9H8Cl2N2O2C_9H_8Cl_2N_2O_2, and it has been studied for various pharmacological effects.

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory properties of compounds related to this compound. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-1 and COX-2 leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

  • Inhibition Data :
    • IC50 values for related compounds against COX-1 ranged from 19.45 to 28.39 μM.
    • IC50 values for COX-2 inhibition were reported between 23.8 and 42.1 μM, with some derivatives demonstrating comparable efficacy to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have indicated that electron-withdrawing groups enhance anti-inflammatory activity:

CompoundSubstituentCOX-1 IC50 (μM)COX-2 IC50 (μM)
ANone19.4523.8
BCl26.0431.4
CF28.3942.1

The presence of halogens such as chlorine or fluorine at specific positions on the pyridine ring has been shown to increase potency against COX enzymes .

Case Studies

One notable case study involved the evaluation of this compound in a carrageenan-induced paw edema model in rats. The compound exhibited significant anti-inflammatory effects comparable to indomethacin, a commonly used NSAID:

  • ED50 Values : The effective dose required to achieve a significant reduction in edema was calculated at approximately 9.17 μM for indomethacin, while similar compounds derived from this compound showed ED50 values ranging from 8.23 to 11.60 μM .

The mechanism by which this compound exerts its anti-inflammatory effects likely involves the inhibition of COX enzymes and modulation of inflammatory mediators such as nitric oxide synthase (iNOS). Studies have demonstrated that these compounds can significantly reduce mRNA expression levels of iNOS and COX-2 in inflammatory cell models .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl 2-(4,5-dichloropyridin-2-yl)acetate

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4H2,1H3

InChI Key

PFAZEAUJKPEQGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)Cl)Cl

Origin of Product

United States

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